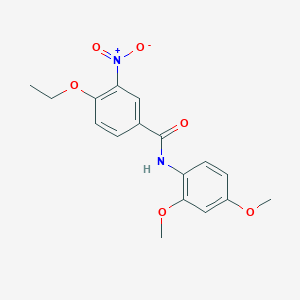![molecular formula C10H8N4O2 B5765558 3-amino-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B5765558.png)
3-amino-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione
Descripción general
Descripción
3-amino-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is a chemical compound that belongs to the class of pyrimidoindole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In
Aplicaciones Científicas De Investigación
Synthesis of Derivatives
- The compound 3-amino-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione and its derivatives are extensively used in chemical synthesis. For example, reactions with aryl isocyanates, aryl isothiocyanates, and cyanamides lead to various 5H-pyrimido[5,4-b]indole derivatives. These reactions are significant in forming compounds with potential biological activities (Shestakov et al., 2009).
Pharmacological Potential
- Preliminary studies have indicated the potential of 3-amino-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione derivatives in inhibiting platelet aggregation, suggesting their significance in pharmacological research (Monge et al., 1987).
Novel Synthetic Processes
- The compound is also central in novel synthetic processes. For instance, the synthesis of substituted pyrimido[4,5-d]pyrimidones through transformation of enaminouracil has been explored, showcasing the versatility of this compound in synthesizing a variety of chemical structures (Hamama et al., 2012).
Ligand Binding Studies
- Some derivatives of this compound have been evaluated for their affinity to alpha 1 adrenoceptor by radioligand receptor binding assays. This indicates its potential application in developing new ligands for receptors and understanding receptor-ligand interactions (Russo et al., 1991).
Solid-Phase Synthesis
- It also plays a role in solid-phase synthesis methodologies. For example, a novel solid-phase synthesis of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones, starting from polymer-bound pyrimidine, has been reported, showcasing its utility in more efficient and streamlined synthetic processes (Graveleau & Masquelin, 2003).
Cascade Cyclization Processes
- In another instance, the compound is used in cascade cyclization processes. The Cu(I)-catalyzed and base-promoted [5 + 2 + 1] cascade cyclization of 2-nitrochalcones with aliphatic primary amines to form 5H-pyrimido[5,4-b]indole frameworks highlights its role in complex chemical reactions (Wu et al., 2022).
Propiedades
IUPAC Name |
3-amino-1,5-dihydropyrimido[5,4-b]indole-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2/c11-14-9(15)8-7(13-10(14)16)5-3-1-2-4-6(5)12-8/h1-4,12H,11H2,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYUSOORUMTYCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C(=O)N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5765479.png)
![2-[4-(2-hydroxyethyl)-1-piperazinyl]-4,6-dimethylnicotinonitrile](/img/structure/B5765486.png)


![1-{3-[(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone](/img/structure/B5765493.png)
![N-(4-{[2-(4-methylbenzoyl)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B5765497.png)
![ethyl 4-[4-(methylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5765504.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-ethyl-N-isopropylurea](/img/structure/B5765510.png)

![4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B5765518.png)
![4-[(5-methyl-2-furyl)methyl]morpholine](/img/structure/B5765544.png)

![2-{4-[(2-bromophenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5765570.png)